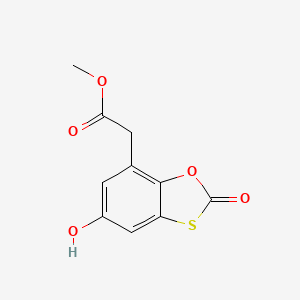
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate is a chemical compound known for its unique structure and properties It contains a benzoxathiol ring, which is a fused ring system consisting of benzene, oxathiol, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 5-hydroxy-2-oxo-2H-1,3-benzoxathiol with methyl acetate in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-(2-oxo-2H-1,3-benzoxathiol-5-yl)acetate
- Methyl 2-hydroxy-2-(5-hydroxy-2-oxo-2H-1,3-benzoxathiol-6-yl)acetate
Uniqueness
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate is unique due to its specific substitution pattern on the benzoxathiol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
112450-16-5 |
|---|---|
Molecular Formula |
C10H8O5S |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
methyl 2-(5-hydroxy-2-oxo-1,3-benzoxathiol-7-yl)acetate |
InChI |
InChI=1S/C10H8O5S/c1-14-8(12)3-5-2-6(11)4-7-9(5)15-10(13)16-7/h2,4,11H,3H2,1H3 |
InChI Key |
SUTHSIORRHLGFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C2C(=CC(=C1)O)SC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















